2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile
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Overview
Description
2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyl group, two methyl groups, a 3-methylbenzyl group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylbenzyl bromide from 3-methylbenzyl alcohol through bromination.
Nicotinonitrile Core Formation: The nicotinonitrile core is synthesized by reacting 2,4-dimethylpyridine with cyanogen bromide under basic conditions.
Coupling Reaction: The 3-methylbenzyl bromide is then coupled with the nicotinonitrile core in the presence of a strong base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-oxo-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile.
Reduction: Reduction of the nitrile group can produce 2-hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinamide.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,6-dimethyl-5-benzyl nicotinonitrile
- 2-Hydroxy-4,6-dimethyl-5-(4-methylbenzyl)nicotinonitrile
- 2-Hydroxy-4,6-dimethyl-5-(2-methylbenzyl)nicotinonitrile
Uniqueness
2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-5-[(3-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10-5-4-6-13(7-10)8-14-11(2)15(9-17)16(19)18-12(14)3/h4-7H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQIAXZESQBAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(NC(=O)C(=C2C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24791050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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